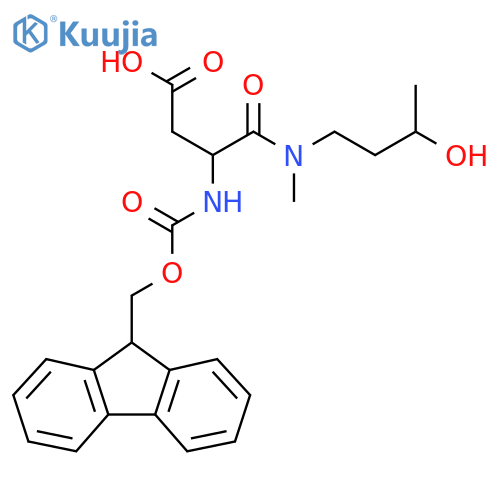Cas no 2171539-24-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid)

2171539-24-3 structure
商品名:3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid
- 2171539-24-3
- 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid
- EN300-1503663
-
- インチ: 1S/C24H28N2O6/c1-15(27)11-12-26(2)23(30)21(13-22(28)29)25-24(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21,27H,11-14H2,1-2H3,(H,25,31)(H,28,29)
- InChIKey: SMZLSULPMJBQCI-UHFFFAOYSA-N
- ほほえんだ: O(C(NC(CC(=O)O)C(N(C)CCC(C)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 440.19473662g/mol
- どういたいしつりょう: 440.19473662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 10
- 複雑さ: 649
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 116Ų
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1503663-50mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-1000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 500mg |
$3233.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-100mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 100mg |
$2963.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-2500mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-10000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-250mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 250mg |
$3099.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-5000mg |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1503663-1.0g |
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(3-hydroxybutyl)(methyl)carbamoyl]propanoic acid |
2171539-24-3 | 1g |
$0.0 | 2023-06-05 |
3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid 関連文献
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
2171539-24-3 (3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-hydroxybutyl)(methyl)carbamoylpropanoic acid) 関連製品
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Essenoi Fine Chemical Co., Limited
ゴールドメンバー
中国のサプライヤー
試薬
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量
